molecular formula C28H31N3O5S B11273758 N-(4-Acetylphenyl)-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide

N-(4-Acetylphenyl)-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide

Cat. No.: B11273758
M. Wt: 521.6 g/mol
InChI Key: YUVYBTRQGMCRHU-SDNWHVSQSA-N
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Description

N-(4-Acetylphenyl)-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylphenyl group, a piperidine ring, and an oxazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring, sulfonylation, and coupling with the piperidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur at various positions on the molecule, facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-Acetylphenyl)-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-Acetylphenyl)-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide shares similarities with other sulfonyl piperidine derivatives and oxazole-containing compounds.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable subject for research and development.

Properties

Molecular Formula

C28H31N3O5S

Molecular Weight

521.6 g/mol

IUPAC Name

N-(4-acetylphenyl)-1-[[5-[(E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C28H31N3O5S/c1-18-7-8-19(2)23(16-18)11-14-26-27(20(3)30-36-26)37(34,35)31-15-5-6-24(17-31)28(33)29-25-12-9-22(10-13-25)21(4)32/h7-14,16,24H,5-6,15,17H2,1-4H3,(H,29,33)/b14-11+

InChI Key

YUVYBTRQGMCRHU-SDNWHVSQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/C2=C(C(=NO2)C)S(=O)(=O)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CC2=C(C(=NO2)C)S(=O)(=O)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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